molecular formula C4H5NO2Se B14322675 Methyl (selenocyanato)acetate CAS No. 106552-79-8

Methyl (selenocyanato)acetate

Cat. No.: B14322675
CAS No.: 106552-79-8
M. Wt: 178.06 g/mol
InChI Key: VCDMIYMLDNBZGV-UHFFFAOYSA-N
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Description

Methyl (selenocyanato)acetate is an organic compound that contains selenium, a chemical element known for its unique properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (selenocyanato)acetate can be synthesized through the reaction of methyl bromoacetate with potassium selenocyanate. The reaction typically occurs in an organic solvent such as acetonitrile, under reflux conditions. The general reaction scheme is as follows:

CH3COOCH2Br+KSeCNCH3COOCH2SeCN+KBr\text{CH}_3\text{COOCH}_2\text{Br} + \text{KSeCN} \rightarrow \text{CH}_3\text{COOCH}_2\text{SeCN} + \text{KBr} CH3​COOCH2​Br+KSeCN→CH3​COOCH2​SeCN+KBr

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (selenocyanato)acetate undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield methyl (selenoxide)acetate, while reduction can produce methyl (selenol)acetate.

Scientific Research Applications

Methyl (selenocyanato)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (selenocyanato)acetate exerts its effects involves the interaction of the selenocyanate group with biological molecules. Selenium can be incorporated into proteins as selenocysteine, which plays a role in redox reactions and antioxidant defense. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl selenocyanate
  • p-Xylene selenocyanate
  • 4-Aminophenyl selenocyanate
  • 4-(N,N-Dimethylamino)phenyl selenocyanate

Uniqueness

Methyl (selenocyanato)acetate is unique due to its ester functional group, which can influence its reactivity and solubility compared to other selenocyanate compounds. This makes it a versatile reagent in organic synthesis and a valuable compound for studying the effects of selenium in biological systems .

Properties

IUPAC Name

methyl 2-selenocyanatoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2Se/c1-7-4(6)2-8-3-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDMIYMLDNBZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[Se]C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2Se
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545707
Record name Methyl (selenocyanato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106552-79-8
Record name Methyl (selenocyanato)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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